molecular formula C16H24N2O3S B2840715 1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea CAS No. 1798539-99-7

1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea

Cat. No.: B2840715
CAS No.: 1798539-99-7
M. Wt: 324.44
InChI Key: WXMVJSGUPLJLMB-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxybenzyl group, a tetrahydropyran-4-ylthio group, and a urea moiety, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Urea derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future research directions for this compound would likely depend on its observed bioactivity. If it shows promise in preliminary tests, it could be further optimized and studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methoxybenzylamine with an appropriate isocyanate to form the urea linkage. The tetrahydropyran-4-ylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The tetrahydropyran-4-ylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids from the methoxybenzyl group.

    Reduction: Formation of amines from the urea moiety.

    Substitution: Formation of new thioether or amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(4-methoxybenzyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)carbamate: Similar structure but with a carbamate moiety instead of urea.

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-20-14-4-2-13(3-5-14)12-18-16(19)17-8-11-22-15-6-9-21-10-7-15/h2-5,15H,6-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMVJSGUPLJLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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